Dovitinib vs. Sorafenib Phase III Head-to-Head: Non-Inferior Efficacy with Distinct Kinase Selectivity
In a randomized Phase III trial (NCT01223027) of 570 heavily pretreated mRCC patients (post-VEGF and mTOR inhibitor failure), Dovitinib demonstrated a median progression-free survival (mPFS) of 3.7 months, statistically non-inferior to sorafenib's 3.6 months (HR 0.86; 95% CI, 0.72-1.04; one-sided P = .063) [1]. Unlike sorafenib, Dovitinib maintains potent activity against FGFR1/3 (IC50 8-9 nM) and FLT3 (IC50 1 nM), targeting pathways implicated in VEGF-resistance .
| Evidence Dimension | Median Progression-Free Survival (mPFS) |
|---|---|
| Target Compound Data | 3.7 months |
| Comparator Or Baseline | Sorafenib: 3.6 months |
| Quantified Difference | HR 0.86 (95% CI, 0.72-1.04), non-inferior |
| Conditions | Phase III open-label randomized trial (NCT01223027) in third-line mRCC post-VEGF and mTOR inhibitor therapy |
Why This Matters
This direct Phase III data provides regulatory-grade evidence that Dovitinib is a clinically valid alternative to sorafenib in a defined resistant population, while offering a distinct kinase inhibition profile that may be relevant for specific tumor biology.
- [1] Motzer RJ, Porta C, Vogelzang NJ, et al. Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial. Lancet Oncol. 2014;15(3):286-296. View Source
